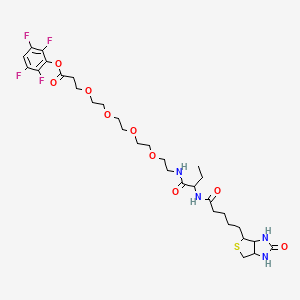

TFP-PEG4-biotinidase resistant biotin

Description

Properties

Molecular Formula |

C31H44F4N4O9S |

|---|---|

Molecular Weight |

724.8 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C31H44F4N4O9S/c1-2-21(37-24(40)6-4-3-5-23-28-22(18-49-23)38-31(43)39-28)30(42)36-8-10-45-12-14-47-16-15-46-13-11-44-9-7-25(41)48-29-26(34)19(32)17-20(33)27(29)35/h17,21-23,28H,2-16,18H2,1H3,(H,36,42)(H,37,40)(H2,38,39,43) |

InChI Key |

IOOKENPHEAMTTM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origin of Product |

United States |

Design and Functional Principles of Tfp Peg4 Biotinidase Resistant Biotin

Structural Engineering for Enhanced Bioconjugation

The efficacy of TFP-PEG4-biotinidase resistant biotin (B1667282) as a labeling agent stems from its carefully engineered structure, which addresses common challenges in bioconjugation, such as reagent stability, solubility of the conjugate, and non-specific binding.

Amine-Reactive Tetrafluorophenyl (TFP) Ester Moiety

At the heart of its reactivity is the tetrafluorophenyl (TFP) ester, an activated ester specifically chosen for its ability to efficiently label biomolecules. lumiprobe.comucsd.edu TFP esters are part of a class of reagents used to form stable covalent bonds with primary amines present in proteins and other biological macromolecules. lumiprobe.comucsd.edu

The TFP ester is highly reactive toward nucleophilic primary amine groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group found in proteins and peptides. lumiprobe.comthermofisher.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a highly stable amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct. precisepeg.comthieme-connect.com The optimal pH for this conjugation reaction is typically in the slightly basic range, from 7.5 to 9.5, which ensures that a sufficient concentration of the primary amines are in their deprotonated, nucleophilic state. thermofisher.comprecisepeg.com This robust and stable amide linkage is critical for applications that involve subsequent washing or processing steps where a durable connection between the biotin label and the target biomolecule is essential. thermofisher.com

A significant advantage of the TFP ester over other commonly used active esters, particularly N-hydroxysuccinimide (NHS) esters, is its superior hydrolytic stability, especially in aqueous solutions at basic pH. lumiprobe.comucsd.eduresearchgate.net While all active esters are susceptible to hydrolysis, which is a competing reaction that deactivates the reagent, TFP esters hydrolyze at a slower rate. nih.govbroadpharm.com This increased stability provides a longer reaction window for conjugation to biomolecules, leading to higher labeling efficiency. ucsd.edunih.gov Research has shown that under basic conditions (e.g., pH 10), TFP-terminated self-assembled monolayers (SAMs) exhibit a half-life that is nearly ten times longer than that of their NHS ester counterparts. nih.govresearchgate.net This enhanced stability is a key design feature, as it allows for more controlled and efficient conjugation reactions. nih.gov

Table 1: Comparative Hydrolytic Stability of Active Esters

| Active Ester Type | Relative Hydrolytic Stability | Key Characteristics |

| Tetrafluorophenyl (TFP) Ester | High | More resistant to hydrolysis at basic pH compared to NHS esters, providing a longer reaction time. lumiprobe.comresearchgate.netnih.gov |

| N-hydroxysuccinimide (NHS) Ester | Moderate to Low | Commonly used but hydrolyzes rapidly, especially as pH increases above 7. researchgate.netnih.gov |

This table provides a qualitative comparison based on available research findings. Actual half-life values can vary significantly based on pH, buffer composition, and temperature.

Poly(ethylene glycol) (PEG) Spacer Arm Integration

The inclusion of a four-unit poly(ethylene glycol) (PEG4) chain serves as a flexible, hydrophilic spacer arm within the TFP-PEG4-biotinidase resistant biotin molecule. broadpharm.comlumiprobe.com This PEG spacer is not merely a linker but a functional component that confers several beneficial properties to the reagent and the resulting biotinylated molecule. nih.govmdpi.com

One of the primary functions of the PEG spacer is to reduce non-specific binding of the conjugated biomolecule to surfaces and other proteins. nih.govmdpi.com PEG is a neutral, hydrophilic polymer that creates a hydration shell by coordinating with water molecules. nih.govnih.gov This layer of water acts as a physical barrier, sterically hindering unintended hydrophobic and electrostatic interactions that cause non-specific adsorption, a common issue in immunoassays and other detection systems. nih.govresearchgate.net Studies incorporating PEG into hydrogel matrices for immunoassays have demonstrated a significant reduction in non-specific protein binding—in some cases by as much as 10-fold—which enhances the signal-to-noise ratio and improves assay sensitivity. nih.govresearchgate.net The length of the PEG chain can also be a factor, with longer chains generally providing more effective shielding. mdpi.com

Table 2: Functions of the PEG4 Spacer in Bioconjugation

| Feature | Function | Research Finding |

| Hydrophilicity | Improves water solubility of the biotinylated molecule. broadpharm.comnih.gov | PEGylation is a known strategy to improve the solubility and stability of proteins. nih.gov |

| Hydration Shell | Forms a barrier that reduces non-specific binding to surfaces. nih.govmdpi.com | PEG-modified hydrogels significantly reduced non-specific protein binding in immunoassays. nih.govresearchgate.net |

| Steric Hindrance | Prevents aggregation of labeled biomolecules. nih.gov | Conjugation of a 20 kDa PEG group to GCSF prevented protein precipitation by rendering aggregates soluble. nih.gov |

| Flexibility | Ensures the biotin moiety remains accessible for binding to avidin (B1170675) or streptavidin. | The spacer arm separates the biotin from the target, ensuring efficient binding. lumiprobe.com |

Optimization of Spacer Arm Length for Ligand Accessibility and Detection Sensitivity

The spacer arm is a critical component of a biotinylating reagent, acting as a flexible bridge between the biotin molecule and its conjugated target. The length of this spacer is not arbitrary; it is a key determinant of the accessibility of the biotin ligand to its binding partners, avidin or streptavidin, and consequently affects the sensitivity of detection assays. nii.ac.jp

In many applications, biotin is immobilized on a solid phase or attached to a large biomolecule. The binding pocket for biotin on avidin and streptavidin is located approximately 9 Å below the protein's surface. thermofisher.com If the biotin is attached too closely to a bulky molecule or a surface, steric hindrance can physically obstruct the large avidin or streptavidin protein from accessing and binding to the biotin. nii.ac.jp A spacer arm of sufficient length extends the biotin moiety away from the potentially interfering surface, mitigating steric hindrance and facilitating an unimpeded binding interaction. thermofisher.comapexbt.com

Research has demonstrated a direct correlation between the length of the spacer arm and the efficacy of the biotin-avidin interaction. A study comparing biotinylation reagents with different spacer arm lengths for the preparation of a biotinylated microplate found that a better dose-response curve was achieved as the "bridge length" (spacer arm length) increased. nii.ac.jp This suggests that longer spacers allow more efficient binding of enzyme-labeled streptavidin, leading to enhanced detection sensitivity. The optimization of spacer arm length is therefore a crucial consideration in the design of scaffolds for tissue engineering and other applications where controlling cell-matrix interactions is vital. nih.govnih.gov

The PEG4 spacer in this compound provides a flexible, hydrophilic arm of a defined length. Polyethylene (B3416737) glycol (PEG) spacers are particularly advantageous as they are water-soluble, non-immunogenic, and can reduce non-specific binding of the labeled molecule. thermofisher.comiris-biotech.de

Interactive Table: Effect of Spacer Arm Length on Assay Performance This table summarizes findings from a study where different biotinylation reagents were used to prepare a microplate for a competitive biotin assay. A lower absorbance value indicates a stronger binding of HRP-streptavidin to the immobilized biotin, signifying a better dose-response.

| Biotinylation Reagent | Spacer Arm Length (nm) | Molecular Mass (Da) | Resulting Assay Performance |

| PFP-biotin | 0.96 | 410 | Less effective dose-response curve |

| NHS-biotin | 1.35 | 341 | Improved dose-response curve |

| Sulfo-NHS-LC-biotin | 2.24 | 557 | Good dose-response curve |

| NHS-LC-LC-biotin | 3.05 | 568 | Best dose-response curve |

| Data sourced from a study on the influence of spacer arm length in biotin assays. nii.ac.jp |

Mechanism of Biotinidase Resistance in Biotin Analogs

In many in vivo and some in vitro applications, the stability of the bond between biotin and its conjugated protein is critical. nih.gov A key enzyme present in human plasma and various tissues is biotinidase. medscape.comnih.gov The primary physiological role of biotinidase is to recycle biotin by cleaving it from biocytin (B1667093) (biotin-ε-lysine) and biotinylated peptides, which are the breakdown products of biotin-dependent enzymes called carboxylases. medscape.commdpi.comnih.gov This enzymatic action, however, can also cleave the amide bond formed by most standard biotinylating reagents, releasing the biotin tag from its target protein. nih.govspringernature.com This is undesirable in applications requiring a stable tag, such as antibody pretargeting for cancer therapy. nih.gov To address this, biotinidase-resistant biotin analogs have been developed.

Molecular Modifications Conferring Enzymatic Stability to Biotinidase Cleavage

The susceptibility of the biotin-protein linkage to biotinidase cleavage can be overcome by introducing specific molecular modifications at or near the amide bond that the enzyme targets. Biotinidase acts on the amide linkage between the carboxyl group of biotin's valeric acid side chain and the ε-amino group of a lysine residue. mdpi.com By sterically hindering the enzyme's access to this bond or altering its electronic properties, the linkage can be rendered stable.

Research into the development of stable biotin derivatives for antibody pretargeting has identified several effective modifications. nih.gov These studies demonstrated that introducing a methyl group adjacent to the amide bond significantly increases stability against biotinidase degradation. Specifically, two strategies proved highly effective:

N-methyl substitution: Incorporating an N-methyl group on the nitrogen of the amide bond (e.g., by using sarcosine, which is N-methylglycine, as part of the linker) creates a tertiary amide. This modification was found to make the resulting radioiodinated biotin derivative very stable to biotinidase in both mouse and human serum. nih.gov

Alpha-methyl substitution: Placing a methyl group on the alpha-carbon of the amino acid linked to biotin (e.g., by incorporating 3-aminobutyric acid) also confers stability, although it was found to be of intermediate stability compared to the N-methyl modification. nih.gov

The design of this compound incorporates such a chemical modification, which imparts resistance to enzymatic cleavage without compromising the essential binding to avidin. sigmaaldrich.com

Interactive Table: Stability of Modified Biotin Derivatives in Serum This table summarizes research findings on the stability of various radioiodinated biotin derivatives in the presence of biotinidase in serum. Stability reflects the compound's resistance to enzymatic cleavage.

| Biotin Derivative Type | Modifying Moiety | Relative Stability to Biotinidase |

| Standard Linkage | None (standard amide bond) | Rapidly degraded |

| N-Methyl Derivative | Sarcosine (N-methylglycine) | Very stable |

| N-Methyl Derivative | N,N-dimethyl-4,7,10-trioxa-1,13-tridecanediamine | Very stable |

| Alpha-Methyl Derivative | 3-aminobutyric acid | Intermediate stability |

| Data based on a study of biotinidase-resistant biotin derivatives for antibody pretargeting. nih.gov |

Methodologies for Biotinylation and Conjugation Using Tfp Peg4 Biotinidase Resistant Biotin

Strategies for Site-Specific Biotinylation of Biomolecules

TFP-PEG4-biotinidase resistant biotin (B1667282) is a heterobifunctional reagent that facilitates the covalent attachment of a biotin moiety to various molecules. This is achieved through the reaction of its tetrafluorophenyl (TFP) ester with primary amines. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer and a biotin analog resistant to enzymatic cleavage by biotinidase further enhances its utility in a variety of applications. alkalisci.comsigmaaldrich.com

Labeling of Proteins and Peptides for Proteomic Applications

The labeling of proteins and peptides with TFP-PEG4-biotinidase resistant biotin is a common strategy in proteomics for applications such as protein interaction analysis, cell surface protein isolation, and immunodetection assays. The TFP ester group of the reagent specifically reacts with the primary amino groups present on the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues, forming a stable amide bond. lumiprobe.com

The biotinidase-resistant feature of the incorporated biotin is particularly advantageous in studies conducted within biological systems where endogenous biotinidase activity could cleave the biotin moiety from the labeled protein, leading to a loss of signal or purification capability. alkalisci.comnih.gov The PEG4 spacer not only imparts water solubility to the reagent and the resulting conjugate, reducing aggregation of labeled proteins, but also provides spatial separation between the biotin and the biomolecule, which can be crucial for efficient binding to avidin (B1170675) or streptavidin. sigmaaldrich.combroadpharm.com

Conjugation to Oligonucleotides and Nucleic Acids in Molecular Biology

In the realm of molecular biology, the biotinylation of oligonucleotides and nucleic acids is essential for applications such as DNA and RNA pull-down assays, in situ hybridization, and the development of nucleic acid-based diagnostics. This compound can be used to label amino-modified oligonucleotides. These are typically synthesized with a primary amine group at either the 3' or 5' terminus, or internally. The TFP ester reacts with this amine to form a stable conjugate. lumiprobe.comnih.gov

The stability of the TFP ester to hydrolysis, particularly when compared to N-hydroxysuccinimide (NHS) esters, allows for more efficient conjugation in the aqueous environments typically used for oligonucleotide labeling. nih.gov This increased stability can lead to higher yields of biotinylated product.

Biotinylation of Small Molecules and Nanoparticles for Functionalization

The versatility of this compound extends to the functionalization of small molecules and nanoparticles. Small molecules containing a primary amine can be readily biotinylated, enabling their use as probes for affinity-based target identification and validation.

For nanoparticles, surface functionalization with biotin is a key step in developing targeted drug delivery systems, diagnostic imaging agents, and biosensors. The this compound can be conjugated to nanoparticles that have been surface-modified to present primary amines. The hydrophilic PEG spacer is beneficial in this context as it can improve the colloidal stability of the nanoparticles and reduce non-specific binding in biological media. biosynth.com

Reaction Conditions and Optimization for Biotinylation Efficiency

The efficiency of the biotinylation reaction using this compound is influenced by several key parameters, including pH and the solvent system. Careful optimization of these conditions is crucial to maximize the yield of the desired conjugate while minimizing side reactions. nih.govmedchemexpress.com

pH Considerations for Amine Reactivity and Ester Stability

The reaction between the TFP ester and a primary amine is highly dependent on the pH of the reaction buffer. The amine must be in its deprotonated, nucleophilic state to react with the ester. Therefore, the reaction is typically carried out at a pH above the pKa of the target amine. For the ε-amino group of lysine, this is typically in the range of pH 8.0-9.0.

However, the stability of the TFP ester itself is also pH-dependent. At higher pH, the rate of hydrolysis of the ester to an unreactive carboxylic acid increases. A key advantage of TFP esters over the more common NHS esters is their greater stability against hydrolysis, especially in the basic pH range required for efficient amine labeling. nih.gov This allows for a wider window for the conjugation reaction and can lead to higher labeling efficiencies.

One study systematically compared the hydrolysis rates of TFP and NHS ester-terminated self-assembled monolayers at different pH values. The results, summarized in the table below, demonstrate the superior stability of the TFP ester.

| pH | Ester Type | Rate Constant (k') (min⁻¹) | Half-life (t₁/₂) (min) |

| 7.0 | TFP | 1.2 x 10⁻⁴ | 5776 |

| 7.0 | NHS | 3.5 x 10⁻⁴ | 1980 |

| 8.0 | TFP | 4.8 x 10⁻⁴ | 1444 |

| 8.0 | NHS | 1.7 x 10⁻³ | 408 |

| 10.0 | TFP | 1.1 x 10⁻² | 63 |

| 10.0 | NHS | 3.9 x 10⁻² | 18 |

| Data adapted from a study on self-assembled monolayers, illustrating the relative stability of TFP and NHS esters. nih.gov |

Solvent Systems and Reaction Kinetics in Aqueous Environments

Biotinylation reactions with this compound are typically performed in aqueous buffers to maintain the native conformation and solubility of the biomolecules being labeled. The hydrophilic PEG4 spacer of the reagent enhances its solubility in these systems. broadpharm.com

In cases where the biomolecule or the TFP-ester itself has limited aqueous solubility, a co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve the reagent before adding it to the aqueous reaction mixture. It is crucial to use high-purity, amine-free solvents to prevent reaction of the TFP ester with solvent impurities.

The kinetics of the biotinylation reaction are influenced by the concentration of the reactants and the pH, as discussed previously. The rate of the desired aminolysis (reaction with the amine) competes with the rate of hydrolysis of the ester. The superior stability of the TFP ester to hydrolysis leads to more favorable reaction kinetics for biotinylation compared to NHS esters.

A study comparing the reaction of a TFP ester and an NHS ester with an antibody at pH 8.6 demonstrated that the TFP ester resulted in a higher degree of labeling over time, indicating more efficient reaction kinetics under these conditions.

| Time (minutes) | TFP Ester Degree of Labeling | NHS Ester Degree of Labeling |

| 10 | ~3.5 | ~2.5 |

| 30 | ~5.0 | ~3.8 |

| 60 | ~6.0 | ~4.5 |

| 120 | ~7.0 | ~5.0 |

| Illustrative data based on a comparative study of TFP and NHS esters with an antibody. The degree of labeling represents the average number of biotin molecules per antibody. |

Advanced Bioconjugation Techniques Facilitated by this compound

The unique characteristics of this compound make it a highly suitable reagent for sophisticated bioconjugation methodologies that require high efficiency, stability, and low non-specific binding.

Integration with Proximity Labeling Methodologies (e.g., APEX, BioID)

Proximity labeling (PL) techniques, such as APEX (ascorbate peroxidase) and BioID (biotin identification), have revolutionized the study of protein-protein interactions and the spatial organization of proteomes within living cells. wikipedia.orgnih.gov These methods utilize an enzyme (e.g., a promiscuous biotin ligase in BioID or a peroxidase in APEX) fused to a protein of interest to generate reactive biotin species that covalently label neighboring proteins within a nanometer-scale radius. nih.govyoutube.comfrontiersin.org The subsequent enrichment of biotinylated proteins via streptavidin affinity purification allows for their identification by mass spectrometry. frontiersin.org

A significant challenge in PL experiments, especially those conducted in vivo or in complex biological samples, is the presence of endogenous biotinidase. nih.gov This enzyme can cleave the amide bond between biotin and the conjugated protein, leading to a loss of the affinity tag and a subsequent reduction in the yield of identified proteins. nih.govnih.govresearchgate.net This is particularly problematic in experiments with long labeling times, such as traditional BioID, which can require incubations of 18 hours or more. nih.govyoutube.com

The use of This compound can mitigate this issue. Its modified biotin structure is designed to be stable in the presence of biotinidase, ensuring that the affinity tag remains intact throughout the experiment and subsequent sample processing. nih.govwipo.intnih.gov This resistance to enzymatic cleavage is crucial for preserving the integrity of the biotinylated proteome, leading to more reliable and comprehensive datasets.

The PEG4 spacer also confers significant benefits in the context of proximity labeling. PEGylation is known to increase the water solubility of molecules and reduce non-specific binding, which can be a source of background noise in these sensitive assays. nih.govnih.govresearchgate.net Furthermore, the flexible spacer arm can reduce steric hindrance, potentially allowing for more efficient labeling of proteins within crowded cellular environments. nih.gov

The TFP ester provides a stable and efficient means of conjugating the biotin probe to the protein of interest. Compared to the more commonly used N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability in aqueous solutions, particularly at the slightly basic pH values often used for amine labeling. lumiprobe.comechemi.comnih.govwikipedia.org This increased hydrolytic stability ensures that a higher proportion of the reagent is available for conjugation, leading to more efficient labeling. nih.govthieme-connect.com

| Feature of this compound | Advantage in Proximity Labeling (APEX, BioID) | Research Finding |

| Biotinidase Resistance | Preserves the biotin tag on labeled proteins, preventing signal loss due to enzymatic cleavage, especially in in vivo or long-duration experiments. nih.govwipo.intnih.gov | Studies on biotin conjugate stability have shown that modifications to the biotin structure can effectively block hydrolysis by biotinidase. nih.gov |

| PEG4 Spacer | Increases solubility of the biotinylated molecule, reduces non-specific binding, and minimizes steric hindrance for more efficient labeling. nih.govnih.govresearchgate.net | PEGylation has been demonstrated to improve the pharmacokinetic profiles of protein drugs by increasing their stability and solubility. thermofisher.com |

| TFP Ester | Offers greater hydrolytic stability compared to NHS esters, leading to more efficient conjugation to primary amines under aqueous conditions. lumiprobe.comnih.govthieme-connect.com | TFP esters have been shown to be more stable than NHS esters at basic pH, resulting in higher yields in conjugation reactions. nih.govthieme-connect.com |

Compatibility with Click Chemistry Approaches via Modified Derivatives

Click chemistry, a class of bioorthogonal reactions, has become a powerful tool for bioconjugation due to its high specificity, efficiency, and biocompatibility. broadpharm.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, enabling the covalent ligation of molecules functionalized with azide (B81097) and alkyne groups. sigmaaldrich.commedchemexpress.comlumiprobe.combiotium.comnih.gov

In the context of biotinylation, click chemistry allows for a two-step labeling approach. For instance, a biomolecule can be metabolically, enzymatically, or chemically tagged with an azide or alkyne group. Subsequently, a biotin molecule bearing the complementary click handle (alkyne or azide, respectively) can be attached. This approach is particularly useful for labeling molecules that are not amenable to direct conjugation or for applications requiring high specificity.

While this compound itself is not designed for click chemistry, its core structural advantages can be incorporated into click-compatible derivatives. A hypothetical biotinidase-resistant biotin-PEG-azide or biotinidase-resistant biotin-PEG-alkyne would be of significant value. Such a reagent would combine the stability of the biotinidase-resistant core with the versatility of click chemistry.

The development of biotinidase-resistant conjugates for in vivo applications is an active area of research. nih.govnih.gov For example, triazole-linked biotin conjugates, formed via click chemistry, have been shown to be highly resistant to biotinidase while maintaining strong binding to avidin. wipo.intrsc.org This demonstrates the feasibility and utility of combining biotinidase resistance with click chemistry handles.

The inclusion of a PEG spacer in such a click-functionalized, biotinidase-resistant probe would further enhance its properties by improving aqueous solubility and providing spatial separation between the biotin moiety and the conjugated biomolecule, which can be crucial for efficient streptavidin binding. researchgate.netlumiprobe.com

| Component | Function in Click Chemistry Approach | Potential Advantage of a Biotinidase-Resistant Derivative |

| Biotin-Azide | Reacts with alkyne-modified biomolecules via CuAAC or SPAAC for biotinylation. researchgate.netbiotium.comthermofisher.com | A biotinidase-resistant version would prevent cleavage of the biotin tag in biological systems, preserving the signal for detection or enrichment. nih.govrsc.org |

| Biotin-Alkyne | Reacts with azide-modified biomolecules via CuAAC or SPAAC for biotinylation. sigmaaldrich.commedchemexpress.comlumiprobe.com | Increased stability of the biotin label in biotinidase-containing environments would lead to more reliable downstream analysis. nih.govrsc.org |

| PEG Spacer | Increases solubility and provides a flexible linker between biotin and the click chemistry handle, reducing steric hindrance. researchgate.netlumiprobe.com | Enhanced solubility and accessibility of the biotin moiety for avidin/streptavidin binding after conjugation. researchgate.net |

Applications in Advanced Proteomics and Molecular Interaction Studies

Protein Purification and Enrichment Strategies in Complex Mixtures

The isolation of specific proteins or protein complexes from the crowded environment of a cell lysate is a critical first step in their characterization. TFP-PEG4-biotinidase resistant biotin (B1667282) provides a robust tool for covalent labeling, enabling subsequent purification through high-affinity capture.

The principle of affinity purification using the biotin-streptavidin system is based on the remarkably strong and specific non-covalent interaction between the biotin molecule and the proteins avidin (B1170675) or streptavidin (Kd ≈ 10-15 M). thermofisher.comnih.gov This bond is rapid to form and is resistant to harsh conditions, including extreme pH, high salt concentrations, detergents, and denaturing agents, which are often necessary to disrupt weaker, non-specific protein interactions. nih.govthermofisher.com

The workflow begins with the labeling of a bait protein or biomolecule of interest with TFP-PEG4-biotinidase resistant biotin. The TFP ester group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on the target molecule to form a stable amide bond. broadpharm.com Once biotinylated, the target molecule and its binding partners can be captured from a complex mixture using a solid support matrix, such as agarose (B213101) or magnetic beads, that is coated with streptavidin. nih.govthermofisher.com The high affinity of the interaction ensures efficient capture of the biotinylated target, while unbound proteins are removed through a series of stringent washes. nih.gov The resistance of the biotin tag to biotinidase ensures that the label remains intact throughout the experimental process, which is vital for preserving the integrity of the purification, especially when working with biological samples that contain this enzyme. nih.gov

A persistent challenge in affinity purification is the co-purification of non-specific proteins that bind to the affinity matrix or the bait protein, leading to false-positive identifications. nih.gov Several strategies can be employed to minimize this issue and enhance the specificity of the workflow.

The this compound reagent itself contributes to reducing non-specific interactions. Its hydrophilic PEG4 spacer arm imparts water solubility to the labeled molecule and helps to prevent aggregation. broadpharm.comsigmaaldrich.com This spacer also extends the biotin moiety away from the surface of the labeled protein, reducing steric hindrance and ensuring efficient binding to the streptavidin matrix. lumiprobe.com

Beyond the reagent's properties, various experimental steps can be optimized. These strategies are crucial for obtaining high-quality data with a low signal-to-noise ratio.

| Strategy | Mechanism | Example Application |

|---|---|---|

| Blocking the Matrix | Pre-incubating the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA saturates non-specific binding sites on the beads. researchgate.net | Incubating streptavidin-agarose beads with a solution of BSA before adding the cell lysate. |

| Increasing Wash Buffer Stringency | Using higher salt concentrations (e.g., up to 1 M NaCl) or non-ionic detergents (e.g., Tween-20) in wash buffers helps to disrupt weak, non-specific electrostatic and hydrophobic interactions. researchgate.netresearchgate.net | Washing beads with a buffer containing 500 mM NaCl and 0.1% Tween-20 after lysate incubation. |

| Using Competitor Molecules | Adding an excess of non-specific competitor DNA or a non-relevant antibody can help to out-compete non-specific binding to the bait or beads. researchgate.net | In DNA pull-down assays, adding sheared herring sperm DNA to the lysate. |

| Pre-clearing the Lysate | Incubating the cell lysate with unconjugated beads before the actual pull-down can remove proteins that have a high affinity for the matrix itself. researchgate.net | Incubating the lysate with plain agarose beads for 1 hour, then using the supernatant for the affinity purification step. |

| Inclusion of Chaotropic Agents | Agents like thiocyanate (B1210189) can be added during the binding step to disrupt the structure of water, selectively weakening non-polar effects that facilitate non-specific binding events. cam.ac.uk | Pre-equilibrating the affinity matrix with a thiocyanate-containing buffer to reduce binding of abundant, non-specific proteins. cam.ac.uk |

Identification of Protein-Protein Interaction Networks

Understanding how proteins interact to form functional networks is a central goal of proteomics. Proximity-dependent biotinylation (PDB) techniques, such as BioID, have emerged as powerful tools for mapping these networks in living cells.

In a typical BioID experiment, a protein of interest is fused to a promiscuous biotin ligase. nih.gov When supplied with biotin, this enzyme generates reactive biotin species that covalently label proteins in its immediate vicinity. These biotinylated proteins are then purified using streptavidin beads and identified by mass spectrometry. nih.gov The use of a biotinidase-resistant biotin analog in these experiments ensures that the biotin tags, once attached, are not removed by endogenous cellular enzymes, thereby preserving the record of proximity. sigmaaldrich.com

A significant improvement in coverage comes from strategies that address the challenges of the purification and analysis steps. By minimizing background from non-specific binders and contaminants from the streptavidin matrix itself, the mass spectrometer is not saturated with irrelevant peptides, allowing for the detection and identification of lower-abundance proteins that represent true interactors. nih.govembopress.org This leads to a more comprehensive and accurate map of the protein interaction network.

A major bottleneck in traditional biotin-streptavidin affinity purification for mass spectrometry is the analysis step. embopress.org To identify the captured proteins, they are typically digested into smaller peptides directly on the streptavidin beads using proteases like trypsin. nih.gov However, this process also digests the streptavidin protein itself, releasing a massive amount of streptavidin-derived peptides. embopress.orgnih.gov These peptides can dominate the mass spectrum, masking the signals from the actual proteins of interest and severely limiting the sensitivity and depth of the analysis. researchgate.net

Characterization of Subcellular Localization and Dynamic Cellular Processes

This compound is also valuable for applications aimed at understanding where proteins reside within the cell and how they participate in dynamic processes. Proximity labeling techniques are particularly well-suited for this purpose. By fusing a biotin ligase to a protein with a known subcellular location (e.g., the mitochondrial inner membrane or the endoplasmic reticulum), researchers can map the proteome of that specific organelle or sub-compartment. researchgate.net

The biotinidase-resistant nature of the tag is critical for the fidelity of these experiments. The cellular environment is complex, and different compartments may have varying levels of enzymatic activity. nih.gov Resistance to biotinidase ensures that the biotin labels placed by the proximity ligase are stable over the course of the experiment, providing a reliable snapshot of the proteome in that specific location and time. This stability allows for the study of dynamic processes, such as the changes in protein-protein interactions that occur during cell fate transitions or in response to external stimuli. nih.gov For instance, researchers have used these improved methods to identify changes in chromatin-associated protein interactions as cells differentiate. nih.gov

Development of High-Throughput Immunoassays and Biosensors

The robust nature of the biotin-streptavidin interaction is a cornerstone of many diagnostic and detection platforms. The enhanced stability of this compound can further improve the performance of these technologies.

In immunoassays like Enzyme-Linked Immunosorbent Assay (ELISA) and Immunohistochemistry (IHC), biotinylated antibodies are often used in conjunction with streptavidin-enzyme conjugates to amplify the signal. The use of this compound to label detection antibodies can lead to more reliable and sensitive assays.

The resistance to biotinidase ensures that the biotin tag on the antibody is not degraded by enzymes present in complex biological samples (e.g., serum, tissue homogenates), which could otherwise lead to a loss of signal and decreased assay sensitivity. This is particularly important in assays requiring long incubation times or in samples with high endogenous biotinidase levels. The result is a more robust and reproducible assay with a higher signal-to-noise ratio.

Table 3: Impact of Biotinidase-Resistant Biotin on Immunoassay Performance

| Immunoassay | Parameter | Improvement with Biotinidase-Resistant Biotin |

| ELISA | Sensitivity | Enhanced signal due to prevention of biotin tag degradation. |

| Reproducibility | More consistent results across different samples and assay runs. | |

| IHC | Signal Intensity | Stronger and more stable staining, especially in tissues with high enzyme activity. |

| Background | Potentially lower background by maintaining the integrity of the specific signal. |

In the field of biosensors, the immobilization of biorecognition elements (e.g., antibodies, enzymes, nucleic acids) onto a sensor surface is a critical step. This compound can be used to functionalize these biorecognition elements, which can then be captured on a streptavidin-coated sensor surface.

The stability of the biotinidase-resistant biotin ensures a durable and stable attachment of the biorecognition molecule to the sensor platform. This is crucial for the development of reusable biosensors or for those intended for long-term monitoring, as it prevents the gradual loss of the sensing element due to enzymatic degradation of the biotin linker. The PEG4 spacer can also play a beneficial role by extending the biorecognition molecule away from the sensor surface, which can improve its accessibility to the target analyte and reduce steric hindrance.

Comparative Analysis with Conventional Biotinylation Reagents

Advantages over N-Hydroxysuccinimide (NHS) Esters in Specific Bioconjugation Contexts

N-Hydroxysuccinimide (NHS) esters are a popular class of reagents for labeling biomolecules due to their reactivity with primary amines found in proteins and peptides. lumiprobe.comnih.govwikipedia.org However, their utility is often hampered by their susceptibility to hydrolysis in aqueous environments. researchgate.net This instability is a significant drawback, as the competing hydrolysis reaction reduces the efficiency of the desired amine labeling. nih.gov

The 2,3,5,6-Tetrafluorophenyl (TFP) ester moiety of TFP-PEG4-biotinidase resistant biotin (B1667282) presents a significant advantage in this regard. TFP esters are inherently more resistant to spontaneous hydrolysis compared to NHS esters, particularly at the neutral to basic pH conditions (typically pH 8.3-8.5) that are optimal for amine coupling. lumiprobe.comresearchgate.netlumiprobe.comwikipedia.org This enhanced stability ensures that a higher concentration of the active reagent remains available for conjugation over a longer period, leading to more efficient and reproducible labeling of target biomolecules. wikipedia.org While NHS esters can have a half-life measured in minutes at pH 8, TFP esters remain stable for several hours under similar conditions. researchgate.netwikipedia.org

This superior stability is especially crucial in complex bioconjugation scenarios, such as when working with dilute protein solutions or when longer reaction times are necessary to achieve the desired degree of labeling. The reduced rate of hydrolysis minimizes the formation of non-reactive byproducts, simplifying downstream purification processes.

A study comparing the hydrolysis rates of self-assembled monolayers (SAMs) terminated with NHS and TFP esters demonstrated the superior stability of the TFP surface across various pH levels. The TFP surface exhibited an almost tenfold longer half-life at pH 10 compared to the NHS surface. nih.gov

Table 1: Comparative Hydrolysis of NHS and TFP Ester Surfaces

This table presents the pseudo-first-order rate constants (k') and half-lives (t1/2) for the hydrolysis of NHS and TFP ester-terminated self-assembled monolayers at different pH levels. Data is adapted from a study monitoring the decrease in the activated ester carbonyl stretch over time. nih.gov

| Surface | pH 7.0 | pH 8.0 | pH 10.0 | |||

|---|---|---|---|---|---|---|

| k' (s-1) | t1/2 (min) | k' (s-1) | t1/2 (min) | k' (s-1) | t1/2 (min) | |

| NHS Ester | 1.1 x 10-5 | 1047 | 1.1 x 10-4 | 105 | 3.0 x 10-4 | 39 |

| TFP Ester | 1.1 x 10-5 | 1047 | 3.0 x 10-5 | 385 | 3.3 x 10-5 | 350 |

Significance of Biotinidase Resistance in Biological Sample Analysis

The avidin-biotin interaction is one of the strongest known non-covalent bonds in nature, making it a cornerstone of numerous detection and purification techniques. nih.govthermofisher.com However, the integrity of this system can be compromised by the presence of the enzyme biotinidase in biological samples. thermofisher.com

Biotinidase is an enzyme present in mammalian serum, plasma, and various tissues, including the liver and kidneys. thermofisher.comarupconsult.com Its primary biological function is to recycle the vitamin biotin by cleaving it from biocytin (B1667093) (biotin-lysine complexes) and short biotinylated peptides that result from the breakdown of biotin-dependent enzymes (holocarboxylases). nih.gov This cleavage action, however, is not specific to its natural substrates. When conventional biotinylation reagents are used to label probes for assays involving serum or plasma, the endogenous biotinidase can cleave the biotin moiety from the labeled protein or antibody. thermofisher.com This enzymatic cleavage results in an unlabeled probe and free biotin, leading to a loss of signal and potentially inaccurate quantification.

TFP-PEG4-biotinidase resistant biotin is engineered with a chemically modified biotin structure. This modification specifically prevents the enzymatic action of biotinidase without compromising the high-affinity binding to avidin (B1170675) or streptavidin. weibosci.com By using a biotinidase-resistant probe, researchers can ensure that the label remains attached to the target molecule, even during prolonged incubation in biotinidase-rich environments like mammalian serum. This is particularly critical for in-vivo studies or assays requiring the analysis of undiluted biological fluids.

The combination of a stable TFP ester for conjugation and a biotinidase-resistant biotin for detection ensures the end-to-end integrity of the probe in complex biological milieux. In environments such as cell lysates or plasma, which contain a myriad of active enzymes, the dual-protection offered by this compound is invaluable. The TFP ester's resistance to hydrolysis ensures maximal labeling efficiency at the start of the experiment, while the biotinidase-resistant feature guarantees that the label remains intact and detectable at the endpoint. lumiprobe.comwikipedia.orgweibosci.com This robust design maintains the structural and functional integrity of the probe, leading to higher sensitivity, improved accuracy, and greater reliability in demanding applications like ELISA, Western blotting, and immunohistochemistry performed on complex biological samples. rockland.com

Influence of Spacer Arm Chemistries and Lengths on Biotinylation Outcomes

The this compound incorporates a polyethylene (B3416737) glycol (PEG) spacer, specifically a tetraethylene glycol (PEG4) unit. broadpharm.com PEG linkers are known for their hydrophilic (water-soluble) properties. broadpharm.comconju-probe.com The inclusion of the PEG4 spacer imparts enhanced water solubility to the entire reagent and, consequently, to the biotinylated molecule. broadpharm.comlumiprobe.com This is a distinct advantage over reagents with hydrophobic alkyl chain spacers, as it helps prevent the aggregation and precipitation of labeled proteins, particularly those that have been heavily modified. lumiprobe.com

Furthermore, the length of the spacer arm is critical for overcoming steric hindrance. The biotin-binding sites on avidin and streptavidin are located deep within the protein structure. nih.gov If biotin is attached to a large biomolecule via a very short linker, the bulk of the biomolecule can physically impede the biotin from accessing its binding pocket on the avidin/streptavidin tetramer. nii.ac.jp A longer spacer arm, such as the PEG4 linker, extends the biotin moiety away from the surface of the labeled molecule. This increased distance minimizes steric hindrance, facilitating more efficient binding to avidin or streptavidin and ultimately enhancing the signal in detection assays. nii.ac.jpnih.gov Studies have shown that increasing the spacer arm length can lead to improved dose-response curves in biotin assays and that the flexibility of a PEG spacer plays an important role in accommodating the optimal binding conformation. nih.govresearchgate.net

Table 2: Influence of Spacer Arm Properties on Biotinylation

This table summarizes the key characteristics of spacer arms and their impact on the outcome of bioconjugation and detection assays.

| Spacer Arm Property | Influence on Biotinylation Outcome | Advantage of PEG4 Spacer |

|---|---|---|

| Chemistry (Hydrophilicity) | Affects the solubility of the reagent and the resulting conjugate in aqueous buffers. | The hydrophilic PEG spacer increases water solubility, reducing the risk of protein aggregation and precipitation post-labeling. broadpharm.comlumiprobe.com |

| Length | Determines the distance between the biotin and the labeled biomolecule, impacting steric hindrance. | Provides sufficient length to minimize steric hindrance, allowing for more efficient binding of the biotin moiety to the deep binding pockets of avidin/streptavidin. nii.ac.jp |

| Flexibility | Allows the biotin moiety to orient itself optimally for binding to the avidin/streptavidin pocket. | The flexible nature of the PEG chain can help accommodate conformational adjustments needed for high-affinity binding. nih.govresearchgate.net |

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Biotinidase-Resistant Biotin (B1667282) Analogs

The core structure of biotinidase-resistant biotin provides a stable foundation upon which next-generation probes with enhanced functionalities can be built. Research is now focused on integrating features that offer greater experimental control and versatility.

A key area of development is the incorporation of photoactivatable groups into the structure of biotinidase-resistant analogs. These groups remain inert until activated by light of a specific wavelength, offering precise spatiotemporal control over the labeling reaction. This is particularly valuable for identifying transient or location-specific molecular interactions within living cells or tissues.

One common strategy involves incorporating a benzophenone (B1666685) unit, which upon photoactivation, can form covalent cross-links with nearby molecules. acs.org This approach transforms the biotin analog from a simple affinity tag into a photoaffinity labeling probe. By controlling the timing and location of light exposure, researchers can "freeze" interactions at a specific moment or in a particular subcellular compartment, allowing for the capture and subsequent identification of binding partners that would otherwise be missed.

Research Focus:

Synthesis of Biotinidase-Resistant Analogs with Benzophenone: Designing synthetic routes to integrate benzophenone moieties into the TFP-PEG4-biotinidase resistant biotin backbone.

Optimizing Photocrosslinking: Investigating optimal wavelengths and exposure times to maximize cross-linking efficiency while minimizing photodamage to biological samples.

Application in Live-Cell Imaging: Using these photoactivatable probes to map protein-protein interactions within specific cellular organelles in real-time.

While the strong interaction between biotin and avidin (B1170675)/streptavidin is ideal for capture, the near-irreversible nature of this bond complicates the recovery of captured biomolecules in their native state. nih.gov To address this, researchers are designing biotinidase-resistant analogs that contain a cleavable linker between the biotin moiety and the reactive group. This allows for the gentle release of captured targets after purification.

Several cleavage strategies are being explored:

Photocleavable Linkers: These linkers, often containing a nitrobenzyl group, can be broken by UV light exposure, releasing the captured molecule in an unaltered form. nih.gov This method is rapid and highly efficient, often achieving release in minutes. nih.gov

Chemically Cleavable Linkers: The most common type uses a disulfide bond within the linker arm. nih.govnih.gov This bond is stable under normal conditions but can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT), allowing for the elution of the target molecule from the avidin matrix. nih.gov

Reversible Binding Analogs: An alternative approach is to modify the biotin structure itself to reduce its binding affinity. Desthiobiotin, a biotin analog that binds less tightly to streptavidin, allows for elution under gentle conditions with buffered biotin solutions, providing a non-destructive release mechanism. nih.gov

| Cleavage Strategy | Mechanism | Activating Agent | Key Advantage | Reference |

| Photocleavage | Light-induced bond scission | UV Light | Rapid and highly specific release without chemical additives. | nih.gov |

| Disulfide Cleavage | Reduction of a disulfide bond | Dithiothreitol (DTT) or other reducing agents | Well-established, reliable, and cost-effective chemical method. | nih.govnih.gov |

| Reversible Binding | Competitive displacement of a lower-affinity analog | Biotin solution | Extremely gentle elution preserves protein complexes and activity. | nih.gov |

This table provides an interactive overview of different cleavage strategies for reversible capture.

Expanding Applications in In Vivo Molecular Probing and Diagnostics (excluding human clinical trials)

The stability of biotinidase-resistant analogs in serum makes them exceptionally well-suited for in vivo applications in animal models. acs.org A major area of research is their use in pretargeting strategies for molecular imaging and diagnostics. In this approach, a targeting moiety (like a monoclonal antibody) conjugated to streptavidin is administered first and allowed to accumulate at the target site (e.g., a tumor). google.com After unbound conjugate is cleared from circulation, a biotinidase-resistant biotin analog carrying an imaging agent (like a radionuclide) is administered. google.comnih.gov

The resistance to biotinidase ensures the imaging probe remains intact until it binds to the pre-localized streptavidin, significantly enhancing the signal-to-noise ratio and providing clearer diagnostic images. acs.org Research in this area involves the development of biotin-DOTA conjugates, where DOTA acts as a chelator for radiometals used in PET or SPECT imaging. google.com Mouse imaging experiments have demonstrated the effectiveness of such pre-assembled probes in accumulating at target tissues. nih.gov

Advanced Methodologies for Quantitative Biotinylation and Comprehensive Proteomic Analysis

For biotinylation to be a reliable tool in quantitative proteomics, the ability to accurately determine the number of biotin molecules incorporated per protein is crucial. Traditional methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be inaccurate as they only measure biotins available for binding, not the absolute number attached. interchim.fr

Advanced methodologies are emerging to overcome this:

Spectrophotometric Quantification: Reagents like ChromaLink™ Biotin incorporate a UV-traceable chromophore into the linker. interchim.fr After the biotinylation reaction, the degree of labeling can be calculated directly by measuring the absorbance of the sample at two wavelengths (one for the protein, one for the linker's chromophore). This non-destructive method provides a more accurate molar substitution ratio. interchim.fr

Mass Spectrometry (MS)-Based Quantification: High-resolution mass spectrometry can precisely identify and quantify biotinylated peptides after enzymatic digestion of a protein sample. This provides site-specific information about the modification and is essential for comprehensive proteomic analysis. nih.govtandfonline.com

These quantitative methods are critical for ensuring the reproducibility of experiments and for the accurate interpretation of data from cell surface proteomic studies, where biotinylation is used to enrich and identify surface-exposed proteins. mdpi.com Optimizing labeling conditions, such as pH and temperature, has been shown to significantly increase biotinylation levels, leading to more comprehensive proteomic coverage. mdpi.com

| Quantification Method | Principle | Sample Consumption | Key Advantage | Drawback | Reference |

| HABA Assay | Colorimetric displacement of HABA from avidin by biotin | Destructive (consumes sample) | Simple and widely available | Often underestimates true biotin levels; steric hindrance can be an issue. | interchim.fr |

| ChromaLink™ Biotin | UV-Vis spectrophotometry using a built-in chromophore | Non-destructive (sample can be recovered) | Accurate, reproducible, and does not require a secondary assay. | Requires a specific, proprietary reagent. | interchim.fr |

| Mass Spectrometry | Direct detection and quantification of biotinylated peptides | Destructive | Provides site-specific information and highest accuracy. | Requires specialized equipment and complex data analysis. | nih.govtandfonline.com |

This table provides an interactive comparison of methods for quantifying biotinylation.

Custom Synthesis and Tailoring of Biotinidase-Resistant Biotin Analogs for Specific Research Needs

The modular nature of compounds like this compound allows for their custom synthesis and tailoring for highly specific research applications. The structure can be broken down into three key components, each of which can be modified:

The Biotinidase-Resistant Core: While modifications to the biotin ring itself can confer resistance, a common strategy is to place a specific amino acid, such as aspartate, proximal to the biotin-amide linkage. acs.org

The PEG Spacer: The polyethylene (B3416737) glycol (PEG) linker is crucial for increasing water solubility and minimizing steric hindrance, making the biotin moiety more accessible to streptavidin. iris-biotech.de The length of the PEG chain (e.g., PEG4, PEG12) can be varied to optimize the distance between the biotin and the target molecule for specific applications. acs.orgiris-biotech.de

The Reactive Group: The TFP (2,3,5,6-Tetrafluorophenyl) ester is a highly efficient amine-reactive group that is less susceptible to hydrolysis than the more common NHS (N-hydroxysuccinimide) ester. broadpharm.com However, this group can be swapped for other functionalities to target different chemical groups, such as maleimides for thiol-reactive coupling or alkynes/azides for click chemistry.

Synthetic chemistry protocols allow for the assembly of these modules to create bespoke probes. nih.govnih.gov For example, a researcher could design a probe with a biotinidase-resistant core, a long PEG12 spacer for enhanced reach, and a thiol-reactive maleimide (B117702) group to specifically label cysteine residues in a protein of interest. This adaptability makes biotinidase-resistant analogs a powerful platform for creating novel tools to answer specific biological questions.

Q & A

Basic Research Questions

Q. How can researchers experimentally confirm the biotinidase resistance of TFP-PEG4-biotin derivatives?

- Method : Incubate the derivative with human serum (37°C, pH 7.4) and quantify residual biotin activity using avidin-binding assays. Biotinidase resistance is confirmed if >90% of the biotin remains intact after 2 hours, as determined by measuring unbound radioactivity or fluorescence post-incubation .

- Analytical Tools : Use HPLC-MS or GC-MS to validate structural integrity and track degradation products .

Q. What structural modifications are critical for conferring biotinidase resistance in biotin derivatives?

- Key Modifications :

- Introduce α-hydroxymethylene , carboxylate , or acetate groups adjacent to the biotinamide bond to sterically hinder enzymatic cleavage .

- Incorporate N-methyl or α-methyl groups to block biotinidase access to the labile bond .

- Replace the amide bond with a triazole linkage via CuAAC chemistry, which resists hydrolysis while maintaining high avidin affinity (Kd ~10 pM) .

Q. How does the PEG4 linker influence the performance of biotinidase-resistant biotin in assays?

- Role of PEG4 : Enhances water solubility and reduces steric hindrance during avidin binding. The 17 Å spacer length (4 ethylene glycol units) optimizes distance between biotin and conjugated molecules (e.g., antibodies, fluorophores) .

- Validation : Compare binding kinetics (e.g., surface plasmon resonance) of PEG4-modified vs. non-PEGylated derivatives to confirm retained avidin affinity .

Advanced Research Questions

Q. How can contradictory data on biotinidase resistance across studies be resolved?

- Troubleshooting Steps :

Structural Variability : Compare substituent positions (e.g., α-methyl vs. hydroxymethylene) and linker chemistry (triazole vs. amide) .

Assay Conditions : Standardize serum concentration, incubation time, and pH, as biotinidase activity is pH-dependent (optimal range: 6.5–7.5) .

Quantitative Metrics : Use isotope-labeled derivatives (e.g., ¹²⁵I-biotin) for precise tracking of cleavage rates .

Q. What experimental strategies mitigate nonspecific binding in biotin-avidin systems using TFP-PEG4-biotin?

- Optimization Approaches :

- Blocking Agents : Pre-treat samples with free biotin or desthiobiotin to saturate endogenous avidin-binding sites .

- Temperature Control : Conduct binding assays at 4°C to minimize hydrophobic interactions between PEG4 and non-target proteins .

- Linker Rigidity : Test alternative spacers (e.g., alkyl vs. PEG) to balance flexibility and specificity .

Q. How do environmental factors (e.g., pH, redox state) affect the stability of TFP-PEG4-biotin in complex biological matrices?

- Stability Testing :

- pH Stability : Expose the derivative to buffers (pH 4–9) and quantify degradation via LC-MS/MS. PEG4 derivatives show stability in physiological pH (7.0–7.4) but may hydrolyze in acidic lysosomal environments (pH <5) .

- Redox Sensitivity : Assess resistance to glutathione or dithiothreitol (1–10 mM) to evaluate thiol-mediated cleavage risks .

Methodological Challenges and Solutions

Q. How to quantify low-abundance TFP-PEG4-biotin conjugates in vivo?

- Sensitive Detection :

- Isotope Dilution Mass Spectrometry : Use ¹³C-labeled internal standards for absolute quantification in tissues or serum .

- Click Chemistry Probes : Post-conjugation with tetrazine-functionalized fluorophores enables amplification of detection signals .

Q. What controls are essential for validating biotinidase resistance in cell-based assays?

- Critical Controls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.